molecular formula C11H13N3 B1287790 1H-Benzimidazol-5-amine, 2-cyclopropyl-1-methyl- CAS No. 921040-13-3

1H-Benzimidazol-5-amine, 2-cyclopropyl-1-methyl-

Cat. No.: B1287790
CAS No.: 921040-13-3
M. Wt: 187.24 g/mol
InChI Key: LNTJHRYKXIOPJI-UHFFFAOYSA-N
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Description

1H-Benzimidazol-5-amine, 2-cyclopropyl-1-methyl- (CAS: 921040-14-4) is a benzimidazole derivative characterized by a cyclopropyl group at position 2 and a methyl group at position 1 of the benzimidazole core. Benzimidazoles are heterocyclic aromatic compounds with broad applications in pharmaceuticals, particularly as anti-inflammatory, antiviral, and antiulcer agents . The cyclopropyl substituent introduces steric rigidity and moderate lipophilicity, distinguishing it from analogs with bulkier or more electron-donating groups.

Properties

IUPAC Name

2-cyclopropyl-1-methylbenzimidazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-14-10-5-4-8(12)6-9(10)13-11(14)7-2-3-7/h4-7H,2-3,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNTJHRYKXIOPJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)N)N=C1C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20580551
Record name 2-Cyclopropyl-1-methyl-1H-benzimidazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20580551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

921040-13-3
Record name 2-Cyclopropyl-1-methyl-1H-benzimidazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20580551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-cyclopropyl-1-methyl-1H-1,3-benzodiazol-5-amine
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

1H-Benzimidazol-5-amine, 2-cyclopropyl-1-methyl- plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzimidazole derivatives are known to inhibit enzymes such as topoisomerases and kinases, which are crucial for DNA replication and cell division. The interaction between 1H-Benzimidazol-5-amine, 2-cyclopropyl-1-methyl- and these enzymes can lead to the inhibition of their activity, thereby affecting cellular processes.

Cellular Effects

1H-Benzimidazol-5-amine, 2-cyclopropyl-1-methyl- has notable effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, benzimidazole derivatives have been shown to induce apoptosis in cancer cells by activating the caspase pathway. This compound can also affect the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and inhibition of cell proliferation.

Molecular Mechanism

The molecular mechanism of 1H-Benzimidazol-5-amine, 2-cyclopropyl-1-methyl- involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active sites of enzymes, such as topoisomerases, and inhibits their activity. Additionally, it can modulate the expression of genes involved in apoptosis and cell cycle regulation, leading to the activation of apoptotic pathways and inhibition of cell proliferation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1H-Benzimidazol-5-amine, 2-cyclopropyl-1-methyl- change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that benzimidazole derivatives can remain stable under specific conditions, but their activity may decrease over time due to degradation. Long-term exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells.

Dosage Effects in Animal Models

The effects of 1H-Benzimidazol-5-amine, 2-cyclopropyl-1-methyl- vary with different dosages in animal models. At lower doses, this compound can effectively inhibit cell proliferation and induce apoptosis without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effects without causing toxicity.

Metabolic Pathways

1H-Benzimidazol-5-amine, 2-cyclopropyl-1-methyl- is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and clearance from the body. This compound can affect metabolic flux and metabolite levels by inhibiting key enzymes involved in metabolic pathways. For example, it can inhibit cytochrome P450 enzymes, leading to altered drug metabolism and potential drug-drug interactions.

Transport and Distribution

The transport and distribution of 1H-Benzimidazol-5-amine, 2-cyclopropyl-1-methyl- within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by active transport mechanisms and distributed to various tissues, including the liver, kidneys, and brain. Its localization and accumulation within specific tissues can influence its activity and therapeutic effects.

Subcellular Localization

1H-Benzimidazol-5-amine, 2-cyclopropyl-1-methyl- exhibits specific subcellular localization, which can affect its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and modulate gene expression. Its subcellular localization can also influence its interactions with enzymes and other biomolecules, thereby affecting its overall activity.

Biological Activity

1H-Benzimidazol-5-amine, 2-cyclopropyl-1-methyl- (CAS No. 921040-13-3) is a derivative of benzimidazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 1H-benzimidazol-5-amine, 2-cyclopropyl-1-methyl- features a benzimidazole core with a cyclopropyl and methyl substitution. This structural configuration is significant for its biological activity.

Benzimidazole derivatives generally exhibit their biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : Many benzimidazole compounds act as inhibitors of various enzymes, including topoisomerases and kinases, which play critical roles in cell proliferation and survival .
  • Interference with Microtubule Dynamics : Some derivatives disrupt microtubule polymerization, affecting cellular processes such as mitosis .
  • Receptor Modulation : Certain benzimidazoles can modulate receptor activities, including cannabinoid and TRPV-1 receptors, which are involved in pain and inflammation pathways .

Biological Activities

1H-Benzimidazol-5-amine, 2-cyclopropyl-1-methyl- has been studied for various biological activities:

Antimicrobial Activity

Benzimidazole derivatives have shown significant antimicrobial properties against a range of pathogens. For instance:

  • Antibacterial Effects : Compounds with similar structures have demonstrated efficacy against Gram-positive and Gram-negative bacteria. Studies indicate that modifications at the 2-position enhance antibacterial activity .

Anticancer Activity

Research has indicated that benzimidazole derivatives can inhibit cancer cell proliferation:

  • Cytotoxicity in Cancer Cell Lines : In vitro studies have shown that certain benzimidazoles induce apoptosis in cancer cell lines such as HeLa and MCF7. The mechanism often involves the inhibition of DNA topoisomerases, leading to cell cycle arrest .

Anti-inflammatory Effects

Benzimidazoles have been recognized for their anti-inflammatory properties:

  • COX Inhibition : Some derivatives inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. Structure-activity relationship studies suggest that specific substitutions can enhance this inhibitory effect .

Case Studies

Several studies highlight the biological activity of benzimidazole derivatives:

  • Antimicrobial Efficacy : A study evaluated various benzimidazole analogs against Staphylococcus aureus and Escherichia coli, revealing that modifications at the 2-position significantly increased antibacterial potency compared to standard antibiotics like ciprofloxacin .
  • Cytotoxic Effects on Cancer Cells : In a study assessing nine benzimidazole derivatives, one compound exhibited profound inhibition of type I DNA topoisomerase activity and cytotoxicity in cancer cell lines, indicating potential for therapeutic applications in oncology .
  • Anti-inflammatory Activity : Research on benzimidazole derivatives revealed that specific substitutions improved their ability to inhibit COX enzymes, suggesting potential use in treating inflammatory conditions .

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
AntimicrobialInhibition of bacterial growth
AnticancerInhibition of DNA topoisomerases
Anti-inflammatoryCOX enzyme inhibition

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
1H-Benzimidazol-5-amine, 2-cyclopropyl-1-methyl- is utilized as a building block in the synthesis of pharmaceutical compounds. Its structural features allow for the modification of biological activity, making it a candidate for drug development targeting various diseases.

Mechanism of Action
The compound's mechanism often involves interaction with specific biological targets, such as enzymes or receptors. For instance, it may act as an inhibitor or modulator of certain pathways relevant to disease processes.

Materials Science

Advanced Materials
In materials science, this compound is explored for its role in developing advanced materials, including polymers and coatings. Its unique chemical properties can enhance material performance, such as thermal stability and mechanical strength.

Applications in Coatings
The incorporation of 1H-Benzimidazol-5-amine, 2-cyclopropyl-1-methyl- into coating formulations has been studied for improving adhesion and resistance to environmental degradation.

Biological Studies

Biochemical Assays
The compound serves as a probe in biochemical assays to study enzyme activities and protein interactions. Its ability to influence cellular processes makes it valuable for research in cell biology and biochemistry.

Case Study: Enzyme Interaction
A notable case study demonstrated that 1H-Benzimidazol-5-amine, 2-cyclopropyl-1-methyl- could inhibit a specific enzyme involved in cancer metabolism. This inhibition was shown to reduce tumor cell proliferation in vitro, highlighting its potential therapeutic applications.

Data Table: Summary of Applications

Application AreaSpecific Use CasesNotable Findings
Medicinal ChemistryDrug development; enzyme inhibitorsPotential anti-cancer activity through enzyme modulation
Materials SciencePolymer synthesis; coatingsImproved mechanical properties in polymer blends
Biological StudiesBiochemical assays; protein interaction studiesSignificant effects on enzyme activity

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Electronic Comparisons

Key structural analogs and their substituents are summarized below:

Compound Name Substituents Molecular Weight logP* Key Features
2-cyclopropyl-1-methyl-1H-benzimidazol-5-amine 2-cyclopropyl, 1-methyl ~203.25 ~1.5 Rigid cyclopropyl, moderate lipophilicity
2-(4-fluorophenyl)-1H-benzimidazol-5-amine 2-(4-fluorophenyl) 227.23 1.35 Electron-withdrawing fluorine enhances stability
1-Benzyl-1H-benzimidazol-5-amine 1-benzyl 223.27 ~2.0 Increased hydrophobicity due to benzyl group
4-n-Butyl-1H-benzimidazol-5-amine 4-butyl 189.24 ~2.5 Long alkyl chain increases lipophilicity

*logP values estimated using computational tools where experimental data are unavailable.

Key Observations:
  • Electron Effects : The cyclopropyl group in the target compound is less electron-withdrawing than the 4-fluorophenyl group in the analog from . This may reduce its reactivity but improve metabolic stability compared to halogenated derivatives.
  • Solubility : The methyl group at position 1 likely improves aqueous solubility compared to analogs with hydrophobic substituents (e.g., benzyl or butyl).

Physicochemical and Analytical Comparisons

  • Boiling Point : Butyl-substituted analogs (e.g., 1-butyl-1H-benzimidazol-5-amine) have high boiling points (~370°C, ), whereas the target compound’s smaller substituents likely reduce this value.
  • Analytical Methods : Reverse-phase HPLC (e.g., Newcrom R1 column, ) is standard for benzimidazole analysis. The target compound’s moderate logP (~1.5) suggests efficient separation under similar conditions.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1H-Benzimidazol-5-amine derivatives, and how can the cyclopropyl and methyl substituents be introduced?

  • Methodological Answer : The synthesis typically involves polycondensation reactions. For example, 2-(4-aminophenyl)-1H-benzimidazol-5-amine (BI) can be reacted with dianhydrides like 6FDA under nitrogen in polar aprotic solvents (e.g., NMP) at low temperatures to form polyimides. Cyclopropyl groups are introduced via nucleophilic substitution or palladium-catalyzed cross-coupling during precursor synthesis. Methyl substituents are added through alkylation or by using pre-functionalized monomers .

Q. What spectroscopic and crystallographic techniques are most reliable for characterizing 1H-Benzimidazol-5-amine derivatives?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming substituent positions (e.g., cyclopropyl protons at δ 0.5–1.5 ppm). Infrared (IR) spectroscopy identifies amine (-NH₂) and benzimidazole ring vibrations (~3400 cm⁻¹ and 1600 cm⁻¹, respectively). Single-crystal X-ray diffraction (SXRD) using programs like SHELXL provides precise structural data, including bond angles and intermolecular interactions .

Q. How does the presence of a cyclopropyl group influence the compound’s stability under ambient conditions?

  • Methodological Answer : Cyclopropyl groups enhance steric protection, reducing oxidative degradation of the benzimidazole core. Accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring can quantify degradation products. Comparative studies with non-cyclopropyl analogs show improved thermal stability (TGA decomposition >300°C vs. ~250°C for methyl-only derivatives) .

Advanced Research Questions

Q. How can computational modeling predict the electronic effects of substituents on the benzimidazole core’s reactivity?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electron distribution and frontier molecular orbitals. The cyclopropyl group’s electron-withdrawing nature lowers the HOMO energy (-5.2 eV vs. -4.8 eV for methyl), reducing electrophilic attack susceptibility. Molecular docking studies further predict binding affinities in catalytic or biological systems .

Q. What strategies improve the adhesion of polyimide films incorporating 2-cyclopropyl-1-methyl-1H-benzimidazol-5-amine to metal surfaces?

  • Methodological Answer : Introducing pyrimidine side groups and flexible ether bonds (as in SPI films) enhances adhesion to copper. Surface treatment with plasma or silane coupling agents (e.g., APTES) increases roughness and covalent bonding. Peel strength tests show >2.5 N/cm adhesion for modified films vs. <1 N/cm for unmodified analogs .

Q. How do structural modifications impact gas separation performance in mixed-matrix membranes (MMMs) containing this compound?

  • Methodological Answer : Incorporating 2-cyclopropyl-1-methyl derivatives into 6FDA-based polyimides increases fractional free volume (FFV), enhancing CO₂ permeability (e.g., 450 Barrer vs. 300 Barrer for non-cyclopropyl analogs). ZIF-8 nanoparticle integration further improves selectivity (CO₂/CH₄ >50) due to size-sieving effects. Permeation tests at 35°C and 10 bar validate performance .

Q. What experimental approaches resolve contradictions in reported thermal expansion coefficients (CTE) for polyimides derived from this compound?

  • Methodological Answer : Discrepancies arise from varying curing protocols (e.g., stepwise heating vs. isothermal). Controlled experiments using dynamic mechanical analysis (DMA) and thermomechanical analysis (TMA) under identical conditions (e.g., 2°C/min ramp) standardize CTE measurements. Cross-linking density, quantified via swelling tests, correlates with CTE reduction (e.g., 25 ppm/°C for highly cross-linked films) .

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